Quinuclidinium, 1,1'-hexamethylenebis(3-phenyl-, dibromide
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Overview
Description
Quinuclidinium, 1,1’-hexamethylenebis(3-phenyl-, dibromide is a quaternary ammonium compound with a molecular formula of C32-H46-N2.2Br and a molecular weight of 618.62 . It is a derivative of quinuclidine, a bicyclic compound with a tertiary bridgehead nitrogen atom . Quinuclidine derivatives have been known for their pharmacological activities, including neuromuscular blocking and antimicrobial properties .
Preparation Methods
The synthesis of quinuclidinium, 1,1’-hexamethylenebis(3-phenyl-, dibromide involves the reaction of quinuclidine derivatives with hexamethylene dibromide under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like potassium carbonate to facilitate the formation of the quaternary ammonium compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Quinuclidinium, 1,1’-hexamethylenebis(3-phenyl-, dibromide undergoes various chemical reactions, including substitution and oxidation . Common reagents used in these reactions include halogens, oxidizing agents, and nucleophiles . For example, the compound can react with sodium hydroxide to form quinuclidine derivatives with different substituents . Major products formed from these reactions include quinuclidine-based compounds with altered pharmacological properties .
Scientific Research Applications
Quinuclidinium, 1,1’-hexamethylenebis(3-phenyl-, dibromide has several scientific research applications. In chemistry, it is used as a building block for synthesizing various quinuclidine derivatives . In biology and medicine, it has been studied for its neuromuscular blocking and antimicrobial properties . The compound has shown potent activity against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents . Additionally, it has been explored for its potential use in treating organophosphorus compound poisoning .
Mechanism of Action
The mechanism of action of quinuclidinium, 1,1’-hexamethylenebis(3-phenyl-, dibromide involves its interaction with specific molecular targets and pathways . As a neuromuscular blocking agent, it binds to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the transmission of nerve impulses and causing muscle relaxation . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Quinuclidinium, 1,1’-hexamethylenebis(3-phenyl-, dibromide can be compared with other quinuclidine derivatives such as quinuclidine-3-oximes and quinuclidine-3-hydroxyimino compounds . These compounds share similar structural features but differ in their substituents and pharmacological activities . For example, quinuclidine-3-oximes have been studied for their potential as antidotes for organophosphorus compound poisoning, while quinuclidine-3-hydroxyimino compounds have shown promising antimicrobial activity .
Properties
CAS No. |
89382-10-5 |
---|---|
Molecular Formula |
C32H46Br2N2 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
3-phenyl-1-[6-(3-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C32H46N2.2BrH/c1(9-19-33-21-15-29(16-22-33)31(25-33)27-11-5-3-6-12-27)2-10-20-34-23-17-30(18-24-34)32(26-34)28-13-7-4-8-14-28;;/h3-8,11-14,29-32H,1-2,9-10,15-26H2;2*1H/q+2;;/p-2 |
InChI Key |
HRGCRXXOSNDWFH-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)C3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)C6=CC=CC=C6.[Br-].[Br-] |
Origin of Product |
United States |
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